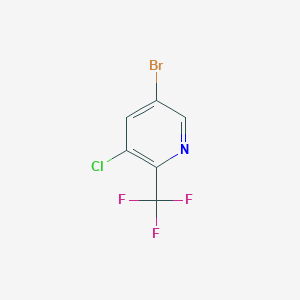
ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide typically involves the bromination of ethyl 6-methylpyridine-3-carboxylate. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Methyl-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and drug discovery.
Biological Studies: As a probe or reagent in biochemical assays and studies.
Material Science: In the synthesis of functional materials and polymers.
Mecanismo De Acción
The mechanism of action of ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, making it a valuable intermediate in organic synthesis. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-methylpyridine-3-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 6-chloromethylpyridine-3-carboxylate: Similar in structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and reaction conditions.
Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.
Uniqueness
Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide is unique due to its bromomethyl group, which provides high reactivity towards nucleophiles
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide involves the bromination of ethyl 6-(methyl)pyridine-3-carboxylate followed by the reaction with hydrobromic acid.", "Starting Materials": [ "Ethyl 6-(methyl)pyridine-3-carboxylate", "Bromine", "Hydrobromic acid" ], "Reaction": [ "Step 1: Bromination of ethyl 6-(methyl)pyridine-3-carboxylate using bromine in the presence of a catalyst such as iron or aluminum bromide to yield ethyl 6-(bromomethyl)pyridine-3-carboxylate.", "Step 2: Addition of hydrobromic acid to ethyl 6-(bromomethyl)pyridine-3-carboxylate to form ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide." ] } | |
Número CAS |
1909316-31-9 |
Fórmula molecular |
C9H11Br2NO2 |
Peso molecular |
325 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



